molecular formula C3H7Br B113470 2-Bromopropane-d7 CAS No. 39091-63-9

2-Bromopropane-d7

Cat. No.: B113470
CAS No.: 39091-63-9
M. Wt: 130.03 g/mol
InChI Key: NAMYKGVDVNBCFQ-YYWVXINBSA-N
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Description

Its chemical formula is (CD3)2CDBr, and it has a molecular weight of 130.03 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropane-d7 can be synthesized through the bromination of deuterated isopropanol (isopropanol-d8). The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process is carried out at elevated temperatures, around 80°C, for several hours to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the distillation of the reaction mixture to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropane-d7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield isopropanol-d7.

    Elimination: The major product is propene-d6.

Scientific Research Applications

2-Bromopropane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromopropane-d7 in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form an alkene. The deuterium atoms in the compound provide valuable information about reaction pathways and intermediates due to their distinct behavior compared to hydrogen atoms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms allows for the differentiation of reaction pathways and mechanisms, providing insights that are not possible with non-deuterated compounds .

Biological Activity

2-Bromopropane-d7, also known as heptadeutero-2-bromopropane, is a deuterated isotopologue of 2-bromopropane. This compound has garnered attention in various fields, including synthetic chemistry and pharmacology, due to its unique properties and biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Molecular Formula : C₃H₇BrD₇
Molecular Weight : 130.04 g/mol
Chemical Purity : 98%
Physical State : Highly flammable liquid

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its role as a synthetic intermediate and its effects on biological systems. Here are some key findings:

  • Synthesis Applications : this compound is utilized in the synthesis of various organic compounds, including spin traps for electron spin resonance (ESR) spectroscopy. For example, it has been employed in the synthesis of 2-nitropropane, which is crucial for studying radical formation and trapping mechanisms in biological systems .
  • Toxicological Effects : Studies indicate that exposure to brominated compounds like this compound can lead to adverse health effects. It may cause damage to organs such as the central nervous system, liver, and heart through prolonged or repeated exposure . The compound's flammability and potential for dermal and inhalation toxicity necessitate careful handling in laboratory settings.
  • Pharmacological Research : In pharmacological contexts, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to differences in pharmacokinetics and pharmacodynamics. For instance, research has shown that deuterated analogs can have improved stability and bioavailability, which is critical for therapeutic applications .

Case Study 1: Synthesis of Spin Traps

In a study focusing on the synthesis of spin traps for ESR experiments, researchers utilized this compound to produce perdeuterated nitropropane. The reaction yielded a significant amount of product (27% yield) after purification, demonstrating the compound's utility in generating isotopically labeled materials for advanced chemical studies .

Case Study 2: Pharmacokinetic Comparison

Another study compared the pharmacokinetic properties of deuterated tocotrienols synthesized using this compound with their non-deuterated forms. The results indicated that the deuterated versions had longer half-lives and altered clearance rates in vivo, suggesting potential advantages in drug formulation .

Table 1: Synthesis Yields of Nitropropane from this compound

Reaction ComponentYield (%)Notes
Perdeuterated Nitropropane27Synthesized via a one-step reaction
Non-deuterated NitropropaneVariableTypically lower yields in standard reactions

Table 2: Toxicological Profile of Brominated Compounds

EndpointEffect
Central Nervous SystemPotential damage
LiverRisk of hepatotoxicity
HeartCardiovascular effects possible

Properties

IUPAC Name

2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39091-63-9
Record name 2-Bromopropane-d7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?

A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of this compound, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.

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